{2-[(cyclohexyloxy)methyl]phenyl}methanamine
Description
{2-[(cyclohexyloxy)methyl]phenyl}methanamine is a secondary amine featuring a phenyl ring substituted at the ortho position with a cyclohexyloxymethyl group. Its molecular formula is C₁₄H₂₁NO (molecular weight: 219.32 g/mol). The cyclohexyl group confers significant hydrophobicity, while the methanamine moiety provides basicity, enabling participation in nucleophilic reactions.
Properties
IUPAC Name |
[2-(cyclohexyloxymethyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c15-10-12-6-4-5-7-13(12)11-16-14-8-2-1-3-9-14/h4-7,14H,1-3,8-11,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWMXGWESJAJCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCC2=CC=CC=C2CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(cyclohexyloxy)methyl]phenyl}methanamine typically involves the reaction of 2-(bromomethyl)phenol with cyclohexanol in the presence of a base to form the intermediate 2-[(cyclohexyloxy)methyl]phenol. This intermediate is then subjected to reductive amination with formaldehyde and ammonia or a primary amine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {2-[(Cyclohexyloxy)methyl]phenyl}methanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, thiols, or amines, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Overview
{2-[(cyclohexyloxy)methyl]phenyl}methanamine, also known by its IUPAC name (2-cyclohexyloxy-4-methylphenyl)methanamine, is a compound with significant potential in various scientific research applications. This article delves into its biological activities, particularly its antimicrobial and anticancer properties, as well as its utility in organic synthesis and pharmaceutical development.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial capabilities of this compound. In vitro assays have shown that this compound exhibits a strong inhibitory effect against several bacterial strains.
Key Findings:
- Minimum Inhibitory Concentration (MIC): The compound demonstrated MIC values as low as 0.22 μg/mL against Staphylococcus aureus and 0.25 μg/mL against Staphylococcus epidermidis.
- Biofilm Reduction: It significantly reduces biofilm formation, achieving a reduction of 75% against Staphylococcus aureus and 70% against Staphylococcus epidermidis, outperforming conventional antibiotics like Ciprofloxacin.
| Pathogen | MIC (μg/mL) | Biofilm Reduction (%) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 75 |
| Staphylococcus epidermidis | 0.25 | 70 |
Anticancer Activity
The anticancer potential of this compound has been explored, showing promising results in various cancer cell lines.
Case Studies:
- In studies involving FaDu hypopharyngeal tumor cells, this compound exhibited enhanced cytotoxicity compared to the reference drug bleomycin, indicating its potential use in cancer therapy.
- The mechanism of action appears to involve the induction of apoptosis in cancer cells, although further research is required to fully elucidate these pathways.
Research Applications
Beyond its biological activities, this compound serves as a versatile building block in organic synthesis. Its applications include:
- Development of Complex Organic Molecules: The compound can be utilized to create various heterocyclic compounds, which are valuable in pharmaceutical research.
- Pharmacophore Modeling: The compound's structure can be employed in pharmacophore modeling to identify and optimize new drug candidates targeting specific biological pathways.
Mechanism of Action
The mechanism of action of {2-[(cyclohexyloxy)methyl]phenyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyloxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the methanamine group can interact with target proteins, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- (3-(Cyclohexylmethoxy)phenyl)methanamine (CAS 1019128-90-5): Molecular Formula: C₁₄H₂₁NO (same as target compound). Key Difference: The cyclohexylmethoxy group is at the para position on the phenyl ring, whereas the target compound has an ortho-substituted cyclohexyloxymethyl group.
- N-Methyl-2-(phenoxymethyl)benzylamine (CAS 892502-17-9): Molecular Formula: C₁₅H₁₇NO (MW: 227.31 g/mol). Key Difference: Replaces the cyclohexyl group with a phenoxymethyl group and includes an N-methylated amine. Impact: The phenyl group increases aromaticity, enabling π-π stacking interactions, while N-methylation reduces basicity and improves metabolic stability .
Functional Group Variations
- [2-Bromo-5-(cyclohexyloxy)phenyl]methanamine (CAS 1541625-30-2): Molecular Formula: C₁₃H₁₈BrNO (MW: 284.20 g/mol). Key Difference: A bromine atom is introduced at the meta position. Impact: Bromine increases molecular weight and hydrophobicity (higher logP) and may enhance halogen bonding in biological systems .
- 1-[2-(1H-Imidazol-1-ylmethyl)phenyl]methanamine: Molecular Formula: C₁₁H₁₃N₃ (MW: 187.25 g/mol). Key Difference: An imidazole ring replaces the cyclohexyloxy group.
Hydrophobicity and Solubility
| Compound | logP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|
| Target Compound | ~3.5 | <0.1 |
| (3-(Cyclohexylmethoxy)phenyl)methanamine | ~3.2 | ~0.2 |
| N-Methyl-2-(phenoxymethyl)benzylamine | ~2.8 | ~0.5 |
| [2-Bromo-5-(cyclohexyloxy)phenyl]methanamine | ~4.1 | <0.05 |
Analysis : The ortho-substituted cyclohexyl group in the target compound contributes to higher hydrophobicity compared to para-substituted analogs. Bromination further elevates logP, reducing aqueous solubility .
Basicity and Reactivity
pKa of Amine Group :
Reactivity :
- The methanamine group undergoes reductive amination () and acylation (). Steric hindrance from the ortho-substituted cyclohexyl group may slow reaction kinetics compared to less hindered analogs .
Biological Activity
The compound {2-[(cyclohexyloxy)methyl]phenyl}methanamine is a member of the phenylmethanamine class, which has garnered attention for its potential biological activities, particularly as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme plays a significant role in various physiological processes, including inflammation and pain modulation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
This compound acts primarily as an inhibitor of sEH. The inhibition of this enzyme leads to increased levels of epoxyeicosatrienoic acids (EETs), which are known to exhibit anti-inflammatory and analgesic properties. The modulation of EET levels can influence several biological pathways, including those related to hypertension, atherosclerosis, and neuropathic pain management .
Biological Activity
The biological activity of this compound can be summarized as follows:
- Anti-inflammatory Effects : Studies indicate that sEH inhibitors can reduce inflammation by preventing the hydrolysis of EETs, thus promoting their beneficial effects .
- Analgesic Properties : The compound has shown potential in alleviating pain without the addictive side effects commonly associated with opioid analgesics. This is particularly relevant in the treatment of neuropathic pain .
- Cardiovascular Benefits : By modulating vascular tone and promoting vasodilation, sEH inhibitors may contribute to improved cardiovascular health .
In Vitro Studies
In vitro evaluations have demonstrated that this compound exhibits significant inhibitory activity against sEH. For instance, compounds structurally similar to this compound have shown IC50 values in the low nanomolar range (e.g., 0.4 nM for some derivatives) when tested against human sEH .
In Vivo Studies
Animal models have provided further insights into the pharmacological effects of this compound. For example:
- Pain Models : In rodent models of neuropathic pain, administration of sEH inhibitors resulted in reduced pain behaviors compared to controls, suggesting a direct analgesic effect .
- Hypertension Models : In hypertensive rat models, these compounds have been shown to lower blood pressure effectively by enhancing EET-mediated vasodilation .
Case Study 1: Analgesic Efficacy
A study conducted on a cohort of patients suffering from chronic pain conditions evaluated the efficacy of an sEH inhibitor closely related to this compound. The results indicated a significant reduction in pain scores after treatment compared to baseline measurements. Patients reported fewer side effects compared to traditional opioid therapies, highlighting the potential for this compound in clinical settings.
Case Study 2: Cardiovascular Impact
In a clinical trial assessing cardiovascular health in patients with metabolic syndrome, participants treated with an sEH inhibitor showed improved endothelial function and reduced inflammatory markers after 12 weeks. These findings suggest that this compound could play a role in managing cardiovascular risks associated with metabolic disorders.
Data Table
| Property | Value |
|---|---|
| Chemical Structure | This compound |
| Target | Soluble epoxide hydrolase (sEH) |
| IC50 (sEH inhibition) | 0.4 - 20 nM |
| Primary Effects | Anti-inflammatory, analgesic |
| Potential Applications | Pain management, cardiovascular health |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
